beta-catenin-IN-2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Beta-catenin-IN-2 is a small molecule inhibitor that targets the beta-catenin signaling pathway. This pathway is crucial in various cellular processes, including cell adhesion, gene transcription, and the regulation of cell growth and differentiation. This compound has garnered significant attention due to its potential therapeutic applications, particularly in cancer treatment, where aberrant beta-catenin signaling is often implicated.

Wirkmechanismus

- Stabilized β-catenin translocates to the nucleus, where it interacts with TCF/LEF transcription factors to activate target gene expression .

- Elevated β-catenin then enters the nucleus, promoting the transcription of target genes involved in cell proliferation, survival, and other processes .

- Beta-catenin-IN-2 affects several pathways:

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Biochemische Analyse

Biochemical Properties

Beta-Catenin-IN-2 is known to interact with numerous partners at the membrane, in the cytosol, and in the nucleus . It engages in critical protein-protein interactions using its armadillo repeat region and its N- and C-terminal domains . These interactions are crucial for the regulation of cell adhesion and Wnt signaling .

Cellular Effects

The aberrant Wnt/Beta-Catenin-IN-2 signaling pathway facilitates cancer stem cell renewal, cell proliferation, and differentiation, thus exerting crucial roles in tumorigenesis and therapy response . It also influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It is involved in the canonical Wnt pathway, which involves the nuclear translocation of this compound and activation of target genes via TCF/LEF transcription factors . It also interacts with biomolecules, leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over a time course of stimulation, this compound repositions itself around the genome in a cell-type-specific manner, eliciting transient chromatin changes in differentiated cells and progressive shaping of undifferentiated cells . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in the Wnt/Beta-Catenin signaling pathway, which plays a crucial role in insulin synthesis and secretion, insulin degradation, pancreatic Beta-cell growth and regeneration, and functional application of pancreatic Beta-cells .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a complex manner. TCF4 and BCL9/Pygopus recruit this compound to the nucleus, and APC, axin, and axin2 enrich this compound in the cytoplasm . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are complex. It is found in both the nucleus and the cytoplasm, and its distribution varies depending on cell type or organism . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of beta-catenin-IN-2 typically involves multiple steps, starting from commercially available precursors. The process includes:

Formation of the Core Structure: This involves the construction of the core heterocyclic structure through cyclization reactions.

Functional Group Modifications: Introduction of various functional groups to enhance the molecule’s activity and specificity. This may involve reactions such as alkylation, acylation, and halogenation.

Purification: The final product is purified using techniques like column chromatography and recrystallization to ensure high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimization of reaction conditions to maximize yield and minimize impurities. Techniques such as high-performance liquid chromatography (HPLC) are employed for large-scale purification.

Analyse Chemischer Reaktionen

Types of Reactions: Beta-catenin-IN-2 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents such as alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while substitution can introduce various alkyl or acyl groups.

Wissenschaftliche Forschungsanwendungen

Beta-catenin-IN-2 has a wide range of scientific research applications:

Chemistry: Used as a tool compound to study the beta-catenin signaling pathway and its role in various chemical processes.

Biology: Employed in research to understand the role of beta-catenin in cell adhesion, gene transcription, and cellular differentiation.

Medicine: Investigated for its potential therapeutic applications in treating cancers where beta-catenin signaling is dysregulated.

Industry: Utilized in the development of new therapeutic agents targeting the beta-catenin pathway.

Vergleich Mit ähnlichen Verbindungen

Plakoglobin (gamma-catenin): Shares structural similarities with beta-catenin and is involved in cell adhesion and signaling.

Alpha-catenin: Another member of the catenin family, involved in linking cadherins to the actin cytoskeleton.

Uniqueness of Beta-Catenin-IN-2: this compound is unique due to its specific inhibition of the beta-catenin signaling pathway. Unlike other catenins, this compound specifically targets the beta-catenin protein, making it a valuable tool for studying and potentially treating diseases associated with beta-catenin dysregulation.

Biologische Aktivität

Beta-catenin-IN-2 is a small molecule compound that has garnered attention for its potential to modulate the Wnt/β-catenin signaling pathway, which plays a critical role in various biological processes, including cell proliferation, differentiation, and cancer progression. This compound is part of ongoing research aimed at developing targeted therapies for cancers associated with aberrant β-catenin activity.

Beta-catenin functions as a key regulator in the Wnt signaling pathway. In normal physiology, β-catenin is involved in cell adhesion and gene transcription regulation. Dysregulation of this pathway can lead to various cancers, including hepatocellular carcinoma (HCC) and colorectal cancer (CRC). This compound is designed to inhibit the aberrant activation of β-catenin, thereby restoring normal signaling pathways.

Research Findings

-

Inhibition of β-Catenin Activity :

- Studies have indicated that this compound effectively inhibits β-catenin-mediated transcriptional activity. This was demonstrated through assays measuring the transcriptional output of TCF/LEF target genes, where treatment with the compound resulted in a significant reduction in activity compared to controls .

-

Impact on Cancer Cell Lines :

- In various cancer cell lines, including HeLa and A549 cells, this compound has shown promise in reducing cell proliferation and inducing apoptosis. For example, in A549 lung cancer cells, treatment with this compound led to increased levels of Axin1, a protein that promotes β-catenin degradation, thereby preventing its accumulation in the nucleus .

- Case Studies :

Data Tables

Cancer Therapy

Given its ability to inhibit β-catenin activity, this compound holds potential as a therapeutic agent for cancers characterized by dysregulated Wnt signaling. Its application could be particularly beneficial in treating:

- Hepatocellular Carcinoma (HCC) : Targeting aberrant β-catenin signaling may improve outcomes for patients with this aggressive cancer type .

- Colorectal Cancer (CRC) : With high expression levels of cytoplasmic and nuclear β-catenin observed in CRC cases, the compound may serve as an effective treatment option .

Future Research Directions

Further research is needed to fully elucidate the mechanisms by which this compound exerts its effects on cellular signaling pathways. Key areas for future studies include:

- In vivo Studies : Evaluating the efficacy and safety of this compound in animal models to better understand its therapeutic potential.

- Combination Therapies : Investigating the effects of combining this compound with other chemotherapeutic agents to enhance anti-tumor efficacy.

Eigenschaften

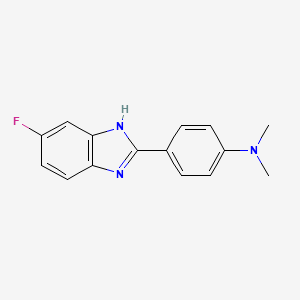

IUPAC Name |

4-(6-fluoro-1H-benzimidazol-2-yl)-N,N-dimethylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FN3/c1-19(2)12-6-3-10(4-7-12)15-17-13-8-5-11(16)9-14(13)18-15/h3-9H,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALWZHAOGGMSYPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.